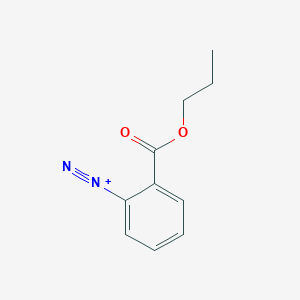
2-(Propoxycarbonyl)benzene-1-diazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propoxycarbonyl)benzene-1-diazonium is an aromatic diazonium compound. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used as dyes. The diazonium group (-N₂⁺) attached to the benzene ring makes this compound highly reactive and useful in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Propoxycarbonyl)benzene-1-diazonium can be synthesized through the diazotization of 2-(propoxycarbonyl)aniline. The process involves the reaction of the aniline derivative with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt .
Industrial Production Methods
In an industrial setting, the diazotization process is typically carried out in a continuous flow system to ensure better control over reaction conditions and to handle the exothermic nature of the reaction. The use of continuous flow reactors allows for efficient heat management and improved safety .
Chemical Reactions Analysis
Types of Reactions
2-(Propoxycarbonyl)benzene-1-diazonium undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides through reactions like the Sandmeyer reaction.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI).
Coupling Reactions: Phenols and aromatic amines are dissolved in basic solutions (e.g., sodium hydroxide) and reacted with the diazonium compound at low temperatures to form azo compounds.
Major Products
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Products are azo compounds, which are often brightly colored and used as dyes.
Scientific Research Applications
2-(Propoxycarbonyl)benzene-1-diazonium has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in the textile industry.
Biology: Azo compounds derived from diazonium salts are used as biological stains and indicators.
Medicine: Some azo compounds have been investigated for their antimicrobial and anticancer properties.
Industry: Azo dyes are used in paints, inks, and cosmetics due to their vibrant colors and stability.
Mechanism of Action
The mechanism of action of 2-(Propoxycarbonyl)benzene-1-diazonium involves the formation of a highly reactive diazonium ion. This ion can undergo nucleophilic substitution or coupling reactions. In substitution reactions, the diazonium ion is replaced by a nucleophile, resulting in the formation of a new aromatic compound. In coupling reactions, the diazonium ion reacts with an electron-rich aromatic compound to form an azo compound .
Comparison with Similar Compounds
2-(Propoxycarbonyl)benzene-1-diazonium can be compared with other diazonium compounds such as benzenediazonium chloride and 4-nitrobenzenediazonium. While all diazonium compounds share similar reactivity, this compound is unique due to the presence of the propoxycarbonyl group, which can influence its reactivity and the properties of the resulting azo compounds .
List of Similar Compounds
- Benzenediazonium chloride
- 4-Nitrobenzenediazonium
- 2-Methylbenzenediazonium
These compounds are also used in various substitution and coupling reactions to form a wide range of aromatic compounds and azo dyes .
Properties
CAS No. |
65000-23-9 |
|---|---|
Molecular Formula |
C10H11N2O2+ |
Molecular Weight |
191.21 g/mol |
IUPAC Name |
2-propoxycarbonylbenzenediazonium |
InChI |
InChI=1S/C10H11N2O2/c1-2-7-14-10(13)8-5-3-4-6-9(8)12-11/h3-6H,2,7H2,1H3/q+1 |
InChI Key |
HHSATVAZCWJZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



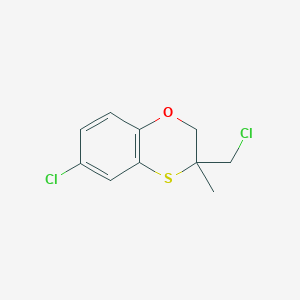
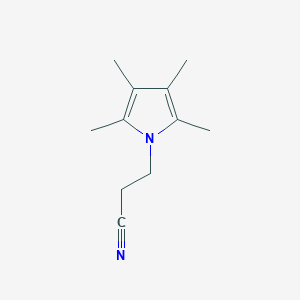
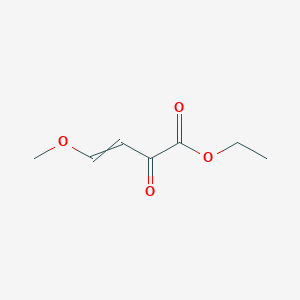
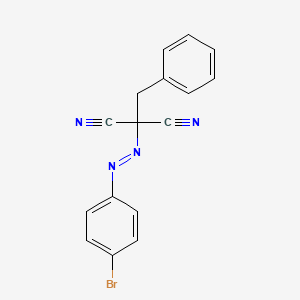
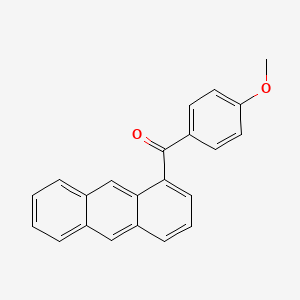
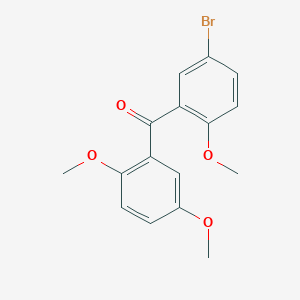
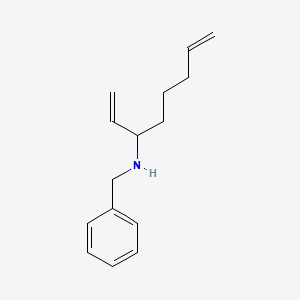
![[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid](/img/structure/B14497802.png)
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide](/img/structure/B14497803.png)
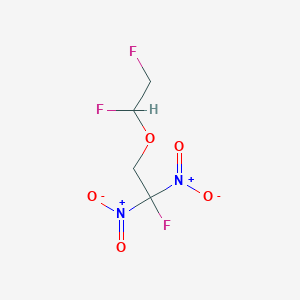
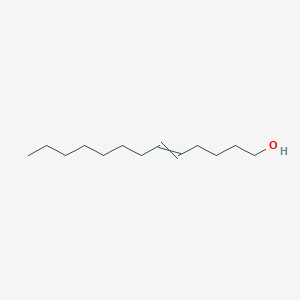
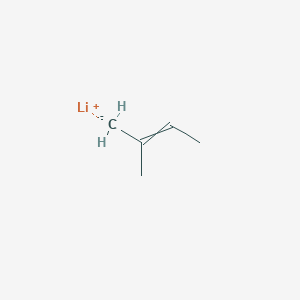
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B14497824.png)
